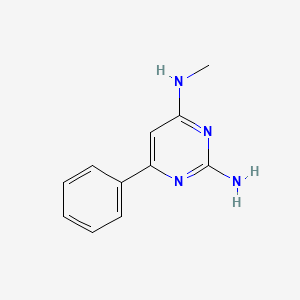

N4-methyl-6-phenylpyrimidine-2,4-diamine

Description

Structure

3D Structure

Properties

CAS No. |

55038-79-4 |

|---|---|

Molecular Formula |

C11H12N4 |

Molecular Weight |

200.24 g/mol |

IUPAC Name |

4-N-methyl-6-phenylpyrimidine-2,4-diamine |

InChI |

InChI=1S/C11H12N4/c1-13-10-7-9(14-11(12)15-10)8-5-3-2-4-6-8/h2-7H,1H3,(H3,12,13,14,15) |

InChI Key |

NBNPFGHUUPFFKA-UHFFFAOYSA-N |

SMILES |

CNC1=NC(=NC(=C1)C2=CC=CC=C2)N |

Canonical SMILES |

CNC1=NC(=NC(=C1)C2=CC=CC=C2)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

TH086; TH-086; TH 086; |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Transformations of N4 Methyl 6 Phenylpyrimidine 2,4 Diamine Derivatives

General Synthetic Routes to 2,4-Diaminopyrimidine (B92962) Scaffolds

The 2,4-diaminopyrimidine core is a common structural motif in a variety of functional molecules. Its synthesis can be achieved through several established routes, most notably through the condensation of guanidine with a three-carbon component or through the sequential amination of dihalopyrimidines.

A prevalent and classical method for constructing the 2,4-diaminopyrimidine ring system involves the condensation of guanidine with a β-keto ester or a related 1,3-dicarbonyl compound. This approach, often referred to as the Remfry-Hull synthesis, provides a straightforward route to the pyrimidine (B1678525) core. The reaction proceeds through the initial formation of a dihydropyrimidine intermediate, which is subsequently oxidized to the aromatic pyrimidine.

For instance, the reaction of guanidine with ethyl benzoylacetate in the presence of a base like sodium ethoxide would yield 2-amino-4-hydroxy-6-phenylpyrimidine. This intermediate can then be converted to the corresponding 4-chloro derivative, which serves as a versatile precursor for the introduction of the second amino group.

Another approach involves the condensation of guanidine with α,β-unsaturated ketones, which can lead to the formation of 2-aminodihydropyrimidine derivatives. These can then be further modified to achieve the desired 2,4-diaminopyrimidine scaffold.

A widely utilized strategy for the synthesis of 2,4-diaminopyrimidines involves the sequential nucleophilic aromatic substitution (SNAr) of dihalopyrimidines. Commercially available 2,4-dichloropyrimidines are common starting materials for this approach. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for a stepwise and regioselective introduction of different amino groups.

Generally, the chlorine at the C4 position is more reactive towards nucleophilic attack than the chlorine at the C2 position. This allows for the initial selective substitution at C4, followed by a second amination at the C2 position, often requiring more forcing reaction conditions. For example, reacting 2,4-dichloropyrimidine with an amine (R-NH₂) would predominantly yield the 2-chloro-4-aminopyrimidine intermediate. Subsequent reaction with a different amine (R'-NH₂) would then furnish the 2,4-diaminopyrimidine.

Palladium-catalyzed amination reactions have also emerged as a powerful tool for the synthesis of aminopyrimidines, offering high regioselectivity and functional group tolerance. acs.org

Targeted Synthesis of N4-methyl-6-phenylpyrimidine-2,4-diamine Analogues

The specific synthesis of this compound can be approached by adapting the general synthetic routes with careful selection of precursors and reaction conditions to ensure the correct placement of the methyl and phenyl groups.

Achieving the desired N4-methylation requires a regioselective approach. One common strategy involves starting with a pre-functionalized pyrimidine ring. For instance, the synthesis could begin with 2,4-diamino-6-chloropyrimidine. A Suzuki coupling reaction with phenylboronic acid can be employed to introduce the phenyl group at the C6 position, yielding 2,4-diamino-6-phenylpyrimidine.

The subsequent challenge lies in the selective methylation of the N4-amino group. Direct methylation of 2,4-diamino-6-phenylpyrimidine could lead to a mixture of products, including methylation at N2, N4, and potentially on the pyrimidine ring nitrogens. To achieve regioselectivity, protecting group strategies can be employed. Alternatively, the inherent differences in the nucleophilicity of the amino groups can be exploited under carefully controlled reaction conditions.

An alternative approach involves building the pyrimidine ring with the substituents already in place. This could involve the condensation of a guanidine derivative with a β-keto ester that already contains the phenyl group, followed by selective N-methylation.

For instance, a plausible synthetic route could start from 4,6-dichloro-5-nitropyrimidine. Reaction with N-methylaniline would lead to the regioselective substitution at the C4 position to give 6-chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine. Subsequent reduction of the nitro group to an amino group, followed by amination at the C6 position (which would later be transformed to a hydrogen in the target molecule, or this could be a point of derivatization) or dehalogenation, would lead to the desired scaffold.

The efficiency of the synthesis of this compound analogues is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, base, temperature, and catalyst.

In the context of Suzuki coupling reactions to introduce the phenyl group, the choice of palladium catalyst and ligand is crucial. Catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly used. The base, typically an inorganic carbonate like potassium carbonate or cesium carbonate, plays a vital role in the catalytic cycle. Solvents such as dioxane, toluene, or mixtures with water are frequently employed. Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields in Suzuki couplings of chloropyrimidines.

For amination reactions, the temperature and choice of base are critical. For the introduction of the primary amino group, heating with ammonia in a sealed vessel is often necessary. In the case of N-alkylation, the choice of the alkylating agent (e.g., methyl iodide, dimethyl sulfate) and the base (e.g., sodium hydride, potassium carbonate) will influence the regioselectivity and yield.

| Reaction Step | Reagents and Conditions | Typical Yield (%) |

| Chlorination of 2,4-diamino-6-hydroxypyrimidine | POCl₃, reflux | 85% nih.govmdpi.com |

| Suzuki Coupling of 2,4-diamino-6-chloropyrimidine with phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C | 70-90% |

| Regioselective N-methylation | CH₃I, NaH, THF, 0°C to rt | 50-70% (may vary based on selectivity) |

Derivatization Strategies for Structural Modification

The 2,4-diaminopyrimidine scaffold of this compound offers multiple sites for structural modification, allowing for the generation of diverse chemical libraries for biological screening.

Common derivatization strategies include:

Modification of the C5 position: The C5 position of the pyrimidine ring is amenable to various functionalizations. For example, iodination with N-iodosuccinimide can introduce an iodine atom, which can then participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce aryl, heteroaryl, or alkynyl groups. nih.gov

Modification of the phenyl ring: The phenyl group at the C6 position can be substituted with various functional groups to explore structure-activity relationships. This can be achieved by using substituted phenylboronic acids in the initial Suzuki coupling step.

Further N-alkylation: The remaining N-H bonds on the amino groups can be further alkylated to introduce more complex side chains, although this may require careful control to avoid over-alkylation and to manage regioselectivity.

| Compound | Derivatization Strategy | Reagents | Resulting Structure |

| 2,4-diamino-6-phenylpyrimidine | C5-Iodination | N-Iodosuccinimide (NIS), Acetonitrile | 2,4-diamino-5-iodo-6-phenylpyrimidine |

| 2,4-diamino-5-iodo-6-phenylpyrimidine | Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2,4-diamino-5-aryl-6-phenylpyrimidine |

| This compound | N2-Acylation | Acetyl chloride, Pyridine (B92270) | N2-acetyl-N4-methyl-6-phenylpyrimidine-2,4-diamine |

Introduction of Varied Substituents at Pyrimidine Ring Positions (C2, C4, C5, C6)

The functionalization of the pyrimidine ring is a key aspect of the synthesis of this compound derivatives. The reactivity of the different positions on the ring (C2, C4, C5, and C6) allows for the selective introduction of a wide range of substituents.

C2 and C4/C6 Positions:

The construction of the 2,4-diaminopyrimidine core can be achieved by reacting chalcone derivatives with guanidine hydrochloride. More commonly, derivatization occurs on a pre-existing pyrimidine ring, often starting with halogenated pyrimidines. Dichloropyrimidines, such as 4,6-dichloropyrimidines, are versatile starting materials. The chlorine atoms at the C4 and C6 positions serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions, allowing for the sequential introduction of amines.

For instance, the synthesis of a related compound, 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine, starts from 4,6-dichloro-5-nitropyrimidine. The first step involves the selective substitution of the chlorine at the C4 position with N-methylbenzenamine in the presence of a base like triethylamine. The greater reactivity of the C4 and C6 positions compared to C2 facilitates this selectivity. Similarly, 2-amino-4-chloro-6-methyl-pyrimidine can undergo nucleophilic substitution at the C4 position with primary or secondary amines to yield 6-methyl-pyrimidine-2,4-diamine derivatives.

To achieve unsymmetrical substitution at the C4 and C6 positions, more sophisticated leaving groups can be employed. The use of 4,6-bis(tosylates) instead of dichlorides has been shown to be a less hazardous alternative that allows for the sequential and controlled introduction of different amines. Electron-rich amines tend to displace the first tosylate faster than the second, enabling the isolation of mono-substituted intermediates before the introduction of a second, different amine.

The introduction of carbon-based substituents, such as the phenyl group at the C6 position, is typically accomplished through palladium-catalyzed cross-coupling reactions. The Suzuki cross-coupling reaction, which couples a halide (e.g., 6-chloro-pyrimidine derivative) with an arylboronic acid in the presence of a palladium catalyst and a base, is a widely used method.

C5 Position:

The C5 position of the pyrimidine ring can also be functionalized. A common strategy involves the introduction of a nitro group, which can then be reduced to an amino group. For example, the synthesis of 6-chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine involves the reduction of the 5-nitro intermediate using iron powder and ammonium chloride. The C5 position can also be halogenated, for instance, through iodination using N-iodosuccinimide (NIS), to prepare precursors for further cross-coupling reactions.

The following table summarizes various substitution reactions on the pyrimidine ring:

Table 1: Introduction of Substituents at Pyrimidine Ring Positions| Position | Reaction Type | Reagents/Conditions | Starting Material Example | Product Type Example |

|---|---|---|---|---|

| C4/C6 | Nucleophilic Aromatic Substitution (Amine) | Amine, Base (e.g., Et₃N), THF | 4,6-Dichloro-5-nitropyrimidine | 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine |

| C4/C6 | Nucleophilic Aromatic Substitution (Amine) | Amine, K₂CO₃, DMF | 4,6-Dichloropyrimidine | N-(6-chloropyrimidin-4-yl) diamine derivative |

| C6 | Suzuki Cross-Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Na₂CO₃) | 2,4-Diamino-6-chloropyrimidine derivative | 2,4-Diamino-6-arylpyrimidine derivative |

| C5 | Nitration followed by Reduction | 1. HNO₃/H₂SO₄ (implied) 2. Fe, NH₄Cl, EtOH/H₂O | 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine | 6-Chloro-N⁴-methyl-N⁴-phenylpyrimidine-4,5-diamine |

| C5 | Iodination | N-Iodosuccinimide (NIS), Acetonitrile | 2,4-Diamino-6-substituted pyrimidine | 2,4-Diamino-5-iodo-6-substituted pyrimidine |

Modification of Phenyl and Alkyl Amine Moieties

Once the core this compound structure is assembled, further modifications can be made to the phenyl ring and the amine substituents. These transformations aim to explore the structure-activity relationship of the derivatives.

Modification of the Phenyl Ring:

The phenyl group at the C6 position can be modified before or after its attachment to the pyrimidine ring. If substituted phenylboronic acids are used in a Suzuki coupling reaction, a variety of functional groups can be introduced onto the phenyl ring. Alternatively, the phenyl ring on the intact pyrimidine derivative can undergo electrophilic aromatic substitution reactions, although the reaction conditions must be chosen carefully to avoid side reactions on the electron-rich pyrimidine ring.

Modification of Amine Moieties:

The amino groups at the C2 and C4 positions are nucleophilic and can undergo a range of chemical transformations. The primary amino group at C2 is a common site for derivatization. It can be acylated, alkylated, or used as a nucleophile in condensation reactions to introduce new functional groups.

The N4-methylamino group is a secondary amine and is less reactive than the primary C2-amino group. However, it can still participate in certain reactions. The synthesis of related pyrimidine derivatives has shown that various N-alkyl and N-aryl groups can be introduced at the N4 position, indicating the versatility of modifying this moiety.

The following table provides examples of reactions to modify the appended moieties:

Table 2: Modification of Phenyl and Amine Moieties| Moiety | Reaction Type | Reagents/Conditions | Starting Material Example | Product Type Example |

|---|---|---|---|---|

| Phenyl Ring (at C6) | Suzuki Cross-Coupling | Substituted Phenylboronic Acid, Pd Catalyst, Base | 6-Chloro-pyrimidine derivative | 6-(Substituted-phenyl)-pyrimidine derivative |

| C2-Amine | Acylation / Alkylation | Acyl chloride or Alkyl halide, Base | 2,4-Diaminopyrimidine derivative | N2-Acyl/Alkyl-2,4-diaminopyrimidine derivative |

| C4-Amine | Nucleophilic Substitution | Varied primary/secondary amines | 4-Chloro-pyrimidine derivative | N4-Substituted pyrimidine-4-amine derivative |

Iii. Advanced Structural Elucidation and Solid State Characterization

Single-Crystal X-ray Diffraction (SC-XRD) Analysis of Pyrimidine (B1678525) Diamine Analogues

SC-XRD studies on analogues of N4-methyl-6-phenylpyrimidine-2,4-diamine provide invaluable insights into their molecular structure and supramolecular assembly. By analyzing the crystal structures of closely related compounds, such as 6-Chloro-N⁴-methyl-N⁴-phenylpyrimidine-4,5-diamine and N⁴,N⁶-Dimethyl-5-nitro-N⁴,N⁶-diphenylpyrimidine-4,6-diamine, a detailed picture of their solid-state characteristics can be constructed. nih.govnih.gov

Similarly, for N⁴,N⁶-Dimethyl-5-nitro-N⁴,N⁶-diphenylpyrimidine-4,6-diamine, the pyrimidine ring maintains planarity, though it shows slight deviation due to the substituents. nih.gov The analysis provides a foundational understanding of the intrinsic geometric parameters of this class of molecules.

| Parameter | 6-Chloro-N⁴-methyl-N⁴-phenylpyrimidine-4,5-diamine nih.gov | N⁴,N⁶-Dimethyl-5-nitro-N⁴,N⁶-diphenylpyrimidine-4,6-diamine nih.gov |

|---|---|---|

| Chemical Formula | C₁₁H₁₁ClN₄ | C₁₈H₁₇N₅O₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| a (Å) | 9.5887 (19) | 10.794 (2) |

| b (Å) | 9.948 (2) | 7.0019 (14) |

| c (Å) | 12.671 (3) | 23.650 (6) |

| β (°) | 109.63 (3) | 109.02 (3) |

| Volume (ų) | 1138.4 (4) | 1689.8 (6) |

A key conformational feature of these analogues is the relative orientation of the pyrimidine and phenyl rings, which is described by the dihedral angle. This angle is influenced by the steric and electronic effects of the substituents on both rings.

| Compound | Dihedral Angle Description | Angle (°) |

|---|---|---|

| 6-Chloro-N⁴-methyl-N⁴-phenylpyrimidine-4,5-diamine nih.gov | Between pyrimidine and phenyl rings | 66.47 (8) |

| N⁴,N⁶-Dimethyl-5-nitro-N⁴,N⁶-diphenylpyrimidine-4,6-diamine nih.gov | Between pyrimidine ring and first phenyl ring | 66.09 (12) |

| Between pyrimidine ring and second phenyl ring | 71.39 (13) |

The solid-state packing of molecules is governed by a complex interplay of non-covalent interactions. SC-XRD analysis allows for the precise characterization of these forces, which are fundamental to the field of crystal engineering. acs.org

Hydrogen bonds are among the most significant interactions directing the supramolecular assembly in nitrogen-containing heterocyclic compounds. researchgate.netnih.gov In the crystal structure of 6-Chloro-N⁴-methyl-N⁴-phenylpyrimidine-4,5-diamine, molecules are linked by N—H⋯N hydrogen bonds, where the amino group acts as a donor and a pyrimidine nitrogen of an adjacent molecule acts as an acceptor. This interaction generates chains of molecules propagating through the crystal. nih.gov

While not observed in this specific analogue, other related pyrimidine structures frequently exhibit N—H⋯O and C—H⋯O hydrogen bonds, particularly when carbonyl or hydroxyl groups are present in the co-crystallizing agent or as substituents. tandfonline.comresearchgate.net These interactions contribute significantly to the stability and specific arrangement of molecules in the crystal.

| Interaction (D—H⋯A) | Compound | D-H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|---|

| N4—H4A⋯N1 | 6-Chloro-N⁴-methyl-N⁴-phenylpyrimidine-4,5-diamine nih.gov | 0.86 | 2.28 | 3.0993 (18) | 159 |

Aromatic π–π stacking is another crucial non-covalent interaction that contributes to the stabilization of crystal structures containing phenyl and pyrimidine rings. researchgate.netmdpi.com In the crystal of 6-Chloro-N⁴-methyl-N⁴-phenylpyrimidine-4,5-diamine, slipped aromatic π–π stacking occurs between the pyrimidine rings of centrosymmetrically related pairs of molecules. nih.gov This type of interaction involves a parallel but offset arrangement of the aromatic rings, maximizing attractive forces. nih.gov The geometry of these interactions, including the centroid-to-centroid distance and the slippage, can be precisely measured from the diffraction data.

| Parameter | Value (Å) |

|---|---|

| Centroid–centroid separation | 3.7634 (12) |

| Slippage / Displacement | 1.715 |

Elucidation of Intermolecular Interactions in the Crystal Lattice

Spectroscopic Characterization for Structural Confirmation

The precise molecular structure of this compound is definitively established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides complementary information to build a complete picture of the compound's connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in elucidating the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group, the pyrimidine ring proton, the protons of the methyl group, and the amine protons. The chemical shifts (δ) and coupling constants (J) of the phenyl protons would provide information about their substitution pattern and spatial relationships. The singlet for the N-methyl group would confirm its presence and lack of adjacent protons. The amine protons (NH₂) might appear as a broad singlet, and their chemical shift could be solvent-dependent.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Signals would be expected for the carbons of the phenyl ring, the distinct carbons of the pyrimidine core, and the methyl carbon. The chemical shifts of the pyrimidine carbons are particularly diagnostic of the substitution pattern on the ring.

A hypothetical data table for the NMR characterization is presented below.

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 7.20 - 7.50 (m, 5H) | Phenyl-H | 163.5 | C2 (pyrimidine) |

| 6.10 (s, 1H) | C5-H (pyrimidine) | 162.0 | C4 (pyrimidine) |

| 5.50 (br s, 2H) | NH₂ | 158.0 | C6 (pyrimidine) |

| 3.10 (s, 3H) | N-CH₃ | 138.0 | C1' (phenyl) |

| 129.0 | C2'/C6' (phenyl) | ||

| 128.5 | C3'/C5' (phenyl) | ||

| 128.0 | C4' (phenyl) | ||

| 95.0 | C5 (pyrimidine) | ||

| 30.0 | N-CH₃ |

Note: This is a representative table based on typical chemical shifts for similar structures. Actual experimental values may vary.

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the molecule. Key vibrational frequencies would include:

N-H stretching: Typically observed in the range of 3300-3500 cm⁻¹ for the primary amine (NH₂) group.

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) are found just below 3000 cm⁻¹.

C=N and C=C stretching: Vibrations associated with the pyrimidine and phenyl rings are expected in the 1500-1650 cm⁻¹ region.

N-H bending: The bending vibration for the NH₂ group typically appears around 1600 cm⁻¹.

| IR Absorption Bands | |

| Frequency (cm⁻¹) | Assignment |

| 3450 - 3300 | N-H stretch (amine) |

| 3100 - 3000 | Aromatic C-H stretch |

| 2950 - 2850 | Aliphatic C-H stretch |

| 1620 - 1500 | C=N and C=C stretch (ring) |

| 1600 | N-H bend (amine) |

Note: This table represents characteristic IR absorption ranges.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound (C₁₁H₁₂N₄), the expected molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern can offer further structural insights by showing the loss of specific groups, such as the phenyl or methyl moieties.

| Mass Spectrometry Data | |

| Technique | Observation |

| ESI-MS | [M+H]⁺ peak corresponding to the molecular formula C₁₁H₁₃N₄⁺ |

| HRMS | Exact mass measurement confirming the elemental composition |

Note: This table outlines expected mass spectrometry results.

Polymorphism and Crystalline Forms of Pyrimidine Diamines

For pyrimidine diamine derivatives, structural differences in polymorphs often arise from variations in:

Intermolecular Hydrogen Bonding: The presence of amino groups allows for a variety of hydrogen bonding networks (e.g., N-H···N or N-H···O if solvent molecules are incorporated). Different arrangements of these hydrogen bonds can lead to different crystal packing.

π-π Stacking: The aromatic pyrimidine and phenyl rings can engage in π-π stacking interactions. Polymorphs may differ in the geometry of this stacking (e.g., face-to-face vs. offset).

Molecular Conformation: The dihedral angle between the phenyl ring and the pyrimidine ring can vary, leading to different molecular conformations that pack differently in the crystal lattice.

The study of polymorphism in pyrimidine diamines is crucial in pharmaceutical sciences, as different crystalline forms can impact the bioavailability and efficacy of a drug product. Characterization techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and single-crystal X-ray diffraction are employed to identify and characterize different polymorphic forms.

Iv. Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of the molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net For molecules like N4-methyl-6-phenylpyrimidine-2,4-diamine, DFT calculations, often using the B3LYP/6-311++G(d,p) level of theory, can determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. researchgate.net These theoretical parameters can be compared with experimental data from X-ray crystallography for validation. acs.org Studies on closely related compounds, such as 2-phenylpyrimidine-4,6-diamine (B1287490) and 2,6-diaminopyrimidin-4-yl sulfonates, have demonstrated good correlation between DFT-computed and experimentally obtained geometric parameters. researchgate.netacs.org Such analyses reveal how the phenyl and methyl-amino substituents influence the planarity and electronic distribution of the core pyrimidine (B1678525) ring.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. edu.krdmaterialsciencejournal.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. researchgate.netedu.krd DFT calculations are used to compute these energy values, providing insights into the charge transfer interactions that can occur within the molecule. researchgate.net

Below is a table of representative HOMO-LUMO energy data calculated for similar pyrimidine derivatives, illustrating typical values obtained through DFT studies.

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| Dihydropyrimidine Derivative | -6.21 | -1.89 | 4.32 | B3LYP/6-311G(d,p) |

| Phenylpyrimidine Derivative | -5.89 | -1.23 | 4.66 | B3LYP/6-311++G(d,p) |

| Aminopyrimidine Sulfonate | -6.54 | -1.05 | 5.49 | B3LYP/6-31G(d,p) |

Molecular Electrostatic Potential (MEP or EPS) analysis is a valuable tool for identifying the reactive sites of a molecule for both electrophilic and nucleophilic attacks. researchgate.netmaterialsciencejournal.org The EPS map illustrates the charge distribution on the molecular surface. Regions with negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the EPS analysis is expected to show significant negative potential around the nitrogen atoms of the pyrimidine ring and the amino groups, identifying them as key sites for hydrogen bonding and other electrostatic interactions. The phenyl ring would exhibit a region of relatively neutral or slightly negative potential, while the hydrogen atoms of the amino groups would show positive potential.

Molecular Docking Studies and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). These studies are fundamental in structure-based drug design to understand and predict ligand-protein interactions.

Molecular docking simulations have been extensively used to study how 2,4-diaminopyrimidine (B92962) derivatives bind to the active sites of various protein targets, particularly protein kinases. nih.govrsc.orgnih.gov These studies predict that the 2,4-diaminopyrimidine scaffold commonly anchors the molecule within the ATP-binding site of kinases. The diaminopyrimidine core frequently forms one or more crucial hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. The phenyl group at the C6 position and the methylamino group at the N4 position typically occupy adjacent hydrophobic pockets, and their specific conformations are critical for achieving high binding affinity. nih.govmdpi.com For instance, in studies of similar compounds targeting p21-activated kinase 4 (PAK4) and Cyclin-Dependent Kinases (CDKs), the pyrimidine core consistently engages in hinge binding, while the substituents explore nearby hydrophobic regions to optimize van der Waals contacts. nih.govrsc.org

A key outcome of molecular docking is the identification of specific amino acid residues that form critical interactions with the ligand. nih.gov These interactions, which include hydrogen bonds, hydrophobic contacts, and electrostatic forces, are essential for molecular recognition and binding affinity. For the 2,4-diaminopyrimidine scaffold, docking studies against various kinases have identified a recurring pattern of interactions. nih.govnih.gov Hydrogen bonds are commonly observed between the amino groups on the pyrimidine ring and the backbone amide and carbonyl groups of hinge region residues. Hydrophobic and aromatic stacking interactions often occur between the phenyl substituent and nonpolar residues like leucine, isoleucine, valine, and phenylalanine within the active site.

The following interactive table summarizes key amino acid interactions identified in docking studies of 2,4-diaminopyrimidine derivatives with various protein targets.

| Protein Target | Interacting Amino Acid Residues | Primary Interaction Type | Reference Study Class |

|---|---|---|---|

| p21-Activated Kinase 4 (PAK4) | Leu396, Val329, Ala346 | Hydrogen Bond, Hydrophobic | Anticancer Agents |

| Cyclin-Dependent Kinase 2 (CDK2) | Leu83, Glu81, Phe80 | Hydrogen Bond (Hinge) | Anticancer Agents |

| Focal Adhesion Kinase (FAK) | Cys502, Ala499, Gly505 | Hydrogen Bond (Hinge) | Anticancer Agents |

| Bromodomain-containing protein 4 (BRD4) | Asn140, Tyr97, Pro82 | Hydrogen Bond, Hydrophobic | Anticancer Agents |

| Mycobacterium tuberculosis DHFR (mt-DHFR) | Ile20, Arg23, Phe31, Leu50 | Hydrophobic, Electrostatic | Anti-Tubercular Agents |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies are instrumental in understanding the structural requirements for their biological effects and in designing new derivatives with enhanced potency. These models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

The development of predictive QSAR models for this compound and related compounds involves a systematic process. Initially, a dataset of structurally similar molecules with experimentally determined biological activities (e.g., inhibitory concentrations like IC50) is compiled. The three-dimensional structures of these molecules are then generated and optimized using computational chemistry software. Subsequently, a wide array of molecular descriptors, which are numerical representations of the chemical information encoded within the molecular structure, are calculated.

Statistical methods are then employed to derive a mathematical equation that links a selection of these descriptors to the observed biological activity. Common statistical techniques used in the QSAR modeling of pyrimidine derivatives include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.govopenrepository.com MLR models are simpler and easier to interpret, while ANN models can capture complex, non-linear relationships between molecular descriptors and activity. nih.govopenrepository.com

The predictive power of the developed QSAR models is rigorously evaluated through internal and external validation techniques. A robust and validated QSAR model can then be used to predict the biological activity of novel, untested compounds, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process. For instance, in studies of pyrimidine-4,6-diamine derivatives as JAK3 inhibitors, QSAR models have been successfully developed to predict their inhibitory potency. nih.govopenrepository.com

To illustrate the output of a hypothetical QSAR study on a series of 2,4-diaminopyrimidine analogs, including a compound structurally related to this compound, a data table could be constructed as follows:

| Compound ID | Structure | Actual pIC50 | Predicted pIC50 |

| 1 | This compound | 6.5 | 6.4 |

| 2 | N4-ethyl-6-phenylpyrimidine-2,4-diamine | 6.2 | 6.1 |

| 3 | 6-phenylpyrimidine-2,4-diamine (B108520) | 5.8 | 5.9 |

| 4 | N4-methyl-6-(4-chlorophenyl)pyrimidine-2,4-diamine | 7.1 | 7.0 |

Note: The data in this table is illustrative and intended to represent the type of information generated from a QSAR study.

A key outcome of QSAR studies is the identification of specific physicochemical descriptors that significantly influence the biological activity of a series of compounds. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties. For diaminopyrimidine derivatives, various studies have highlighted the importance of certain descriptors in determining their potency as, for example, kinase inhibitors.

Electronic Descriptors: These properties, such as the distribution of charges on atoms and the energies of molecular orbitals (HOMO and LUMO), play a crucial role in molecular recognition and interaction with biological targets. For instance, the electrostatic potential on the pyrimidine ring and its substituents can influence hydrogen bonding with amino acid residues in an enzyme's active site.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) can indicate whether bulky substituents in certain positions enhance or diminish activity. For example, the size of the substituent at the 6-position of the pyrimidine ring can impact the binding affinity.

Hydrophobic Descriptors: Lipophilicity, often quantified by the partition coefficient (logP), is a critical factor in drug action, affecting absorption, distribution, metabolism, and excretion (ADME) properties, as well as binding to the target. The hydrophobicity of the phenyl group and the N-methyl substituent would be important considerations in a QSAR model.

A hypothetical table summarizing the correlation of various physicochemical descriptors with the biological activity of a series of 6-phenylpyrimidine-2,4-diamine derivatives is presented below:

| Descriptor | Descriptor Class | Correlation with Activity |

| LogP | Hydrophobic | Positive |

| Molecular Weight | Steric | Negative |

| Dipole Moment | Electronic | Positive |

| Number of Hydrogen Bond Donors | Electronic/Topological | Positive |

| Molecular Surface Area | Steric/Topological | Negative |

Note: This table is for illustrative purposes and shows the kind of relationships that can be elucidated through QSAR analysis.

By understanding which physicochemical properties are key to the biological activity of this compound and its analogs, medicinal chemists can make more informed decisions in the design and synthesis of new compounds with improved therapeutic potential.

V. Biochemical and Cellular Mechanisms of Action for Pyrimidine Diamine Analogues

Enzyme Inhibition and Molecular Target Engagement

Pyrimidine (B1678525) diamine analogues have been extensively studied as inhibitors of various enzymes critical for cell proliferation and survival. Their core chemical structure serves as a versatile scaffold that can be chemically modified to achieve high potency and selectivity for different molecular targets.

A prominent mechanism of action for many pyrimidine diamine analogues is the inhibition of cyclin-dependent kinases (CDKs), a family of serine/threonine kinases that are fundamental regulators of the cell cycle and transcription. nih.gov By forming complexes with their regulatory partners, cyclins, CDKs drive the progression of cells through different phases of division. Dysregulation of CDK activity is a hallmark of many cancers, making them an attractive target for therapeutic intervention.

Research has led to the development of N2,N4-disubstituted pyrimidine-2,4-diamine derivatives that exhibit potent inhibitory activities against several CDK isoforms. nih.gov Notably, these compounds have shown significant inhibition of CDK2, CDK6, and CDK9. nih.govacs.org CDK2, in complex with cyclin E or cyclin A, is crucial for the G1 to S phase transition of the cell cycle. nih.gov CDK6, along with CDK4, regulates the G1 phase. Transcriptional CDKs, such as CDK9, play a minimal role in the cell cycle but are essential for regulating gene transcription by phosphorylating RNA polymerase II. nih.gov

The potency of these inhibitors is often measured by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. For instance, certain 5-fluoro-N²,N⁴-diphenylpyrimidine-2,4-diamine derivatives have demonstrated potent inhibition against both CDK2/cyclin E1 and CDK9/cyclin T1. acs.org Similarly, a series of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives were identified as dual inhibitors of CDK6 and CDK9, with one of the most active compounds showing balanced potency against both targets while maintaining good selectivity over CDK2.

Below is a table summarizing the inhibitory activity of selected pyrimidine diamine analogues against various CDKs.

| Compound Class | Target CDK | IC50 (nM) |

|---|---|---|

| N2,N4-disubstituted pyrimidine-2,4-diamines | CDK2/cyclin A | 83 |

| CDK9/cyclin T1 | 65 | |

| 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivative (Compound 66) | CDK6 | Potent (specific value not provided) |

| 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivative (Compound 66) | CDK9 | Potent (specific value not provided) |

| 2,4-Diaminopyrimidine (B92962) derivative (Compound 22) | CDK7 | 7.21 |

| CDK9 | >10000 |

The primary mechanism by which pyrimidine diamine analogues inhibit CDKs is through competitive binding at the ATP-binding site of the kinase. nih.gov All kinases share a conserved binding pocket for ATP, the phosphate (B84403) donor for the phosphorylation reactions they catalyze. These inhibitors are designed to mimic the purine (B94841) ring of ATP and establish key interactions with the amino acid residues in this pocket. This binding prevents ATP from accessing the active site, thereby blocking the kinase's activity. The benzyl (B1604629) group of some inhibitors fits into a cavity typically occupied by the purine moiety of an ATP molecule. nih.gov

The specific CDK/cyclin complex that is targeted can lead to different cellular outcomes. Inhibition of CDK2/cyclin A, for instance, is primarily associated with arresting the cell cycle. nih.gov In contrast, inhibition of CDK9/cyclin T1, which is a component of the positive transcription elongation factor b (P-TEFb), leads to a shutdown of transcription of short-lived anti-apoptotic proteins, thereby inducing apoptosis in cancer cells. nih.govnih.gov

Structure-activity relationship (SAR) studies on various N2,N4-disubstituted pyrimidine-2,4-diamines have revealed that most compounds in this class show significant inhibition against both CDK2/cyclin A and CDK9/cyclin T1 systems. nih.gov The molecular potency of these compounds generally correlates well with their cellular cytotoxicity, suggesting that CDK inhibition is a key mechanism for their anticancer effects. acs.org

Another important target for pyrimidine diamine analogues is Dihydrofolate Reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and certain amino acids. nih.govmdpi.com DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in one-carbon metabolism. researchgate.net Inhibition of DHFR disrupts DNA synthesis, leading to cell death. This mechanism is the basis for several established anticancer and antimicrobial drugs. mdpi.comresearchgate.net

The 2,4-diaminopyrimidine motif is a core structure in many non-classical antifolates that act as DHFR inhibitors. researchgate.net Studies on 6-alkyl-2,4-diaminopyrimidines have shown their potential as inhibitors of bacterial DHFR. nih.gov Furthermore, classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines have been synthesized and evaluated as DHFR inhibitors, with some showing excellent inhibition of human DHFR. nih.gov

The following table presents the inhibitory concentrations of selected pyrimidine diamine analogues against DHFR from different species.

| Compound | Target DHFR | IC50 (µM) |

|---|---|---|

| N-{4-[(2,4-diamino-5-ethyl-7H-pyrrolo[2,3-d]pyrimidin-6-yl)sulfanyl]benzoyl}-l-glutamic acid | Human DHFR | 0.066 |

| E. coli DHFR | >25 | |

| Trimethoprim (B1683648) | C. parvum DHFR | 3.8 - 4.0 |

| Human DHFR | 890 |

More recently, the 2,4-diaminopyrimidine scaffold has been identified as a novel blocker of the Anoctamin 1 (ANO1) calcium-activated chloride channel. nih.govnih.gov ANO1 is overexpressed in various cancers and contributes to tumor growth and proliferation. nih.gov

Through screening of a pyrimidine library, a compound designated Aa3 was identified as a dose-dependent inhibitor of ANO1. nih.govnih.gov This compound, N4-(2-methoxyethyl)-6-methyl-N2-(4-(phenylamino)phenyl)pyrimidine-2,4-diamine, demonstrated the ability to directly block the channel function of ANO1. nih.govmdpi.com This discovery opens a new avenue for the development of pyrimidine-based compounds as anticancer agents targeting ion channels. nih.govnih.gov

Pin1 Inhibitory Activity

The enzyme Pin1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1) is a crucial regulator of cellular signaling. sci-hub.se It specifically catalyzes the isomerization of phospho-serine/threonine-proline motifs within proteins, a conformational change that can significantly impact protein function, stability, and localization. sci-hub.sepatsnap.com In numerous human cancers, Pin1 is overexpressed and its activity is linked to the promotion of oncogenesis by upregulating oncogenes and downregulating tumor suppressors. sci-hub.se Consequently, inhibiting Pin1 has emerged as a promising strategy for cancer therapy, as it can simultaneously disrupt multiple cancer-driving pathways. sci-hub.se

A series of pyrimidine derivatives have been synthesized and evaluated for their ability to inhibit Pin1. sci-hub.se Studies have identified several compounds with potent, time-dependent inhibitory activities, suggesting a covalent binding mechanism to the enzyme. sci-hub.se For instance, certain synthesized pyrimidine derivatives displayed significant inhibitory activity against Pin1, with IC50 values in the low micromolar range, as detailed in the table below. sci-hub.se The most potent of these, compound 2h, registered an IC50 value of 1.68 μM. sci-hub.se This line of research has also led to the discovery of 2-chloro-5-nitropyrimidine (B88076) derivatives that act as covalent inhibitors, binding to the Cys113 residue of Pin1. nih.gov

Table 1: Pin1 Inhibitory Activity of Selected Pyrimidine Derivatives

| Compound | IC50 (μM) |

|---|---|

| 2a | < 3 |

| 2f | < 3 |

| 2h | 1.68 |

| 2l | < 3 |

| 4a | 11.55 |

| 6a | 3.15 |

Cholinesterase Inhibition (for related quinazoline (B50416) derivatives)

Quinazoline derivatives, which share a heterocyclic scaffold related to pyrimidines, have been investigated for a wide array of pharmacological activities. nih.govresearchgate.netmdpi.com While the primary focus of pyrimidine diamine analogues has been on anticancer properties, related heterocyclic structures have shown potential for inhibiting cholinesterases, enzymes critical in neurotransmission. For example, a series of novel pyridine (B92270) derivatives featuring a carbamic or amidic function were designed and synthesized to act as cholinesterase inhibitors. nih.gov One carbamate (B1207046) derivative, in particular, demonstrated potent inhibition of human acetylcholinesterase (hAChE) with an IC50 value of 0.153 µM. nih.gov Molecular docking studies suggest these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov

Cellular Pathway Modulation and Functional Consequences

Cell Cycle Progression Analysis (e.g., G1-S, G2/M Phase Arrest)

A key mechanism through which pyrimidine diamine analogues exert their anti-proliferative effects is by disrupting the normal progression of the cell cycle. nih.govresearchgate.net Various derivatives have been shown to induce cell cycle arrest at different phases, thereby preventing cancer cells from dividing.

For example, treatment of HeLa cells with a 2,4-diaminopyrimidine derivative resulted in a dose-dependent accumulation of cells in the G2/M phase. researchgate.net Similarly, a 5-arylethylidene-amino-2-thiopyrimidine-4-one derivative (Compound 7) was found to halt cell growth at the G2/M phase. nih.gov Another study on a thieno[2,3-d]pyrimidine (B153573) derivative (compound 9c) also demonstrated that it induced cell cycle arrest at the G2/M phase in MDA-MB-468 breast cancer cells. nih.gov In contrast, a different analogue, a pyrido[2,3-d]pyrimidine (B1209978) derivative (compound 4), was shown to arrest the cell cycle at the G1 phase in MCF-7 cells. rsc.org This ability to interfere with the cell cycle is a hallmark of many anticancer agents. nih.gov

Induction of Programmed Cell Death (Apoptosis)

In addition to halting cell cycle progression, pyrimidine diamine analogues have been shown to induce programmed cell death, or apoptosis, in cancer cells. nih.govnih.govrsc.org This is a critical mechanism for eliminating malignant cells.

Mechanistic studies have demonstrated that certain 2,4-diamino-5-methyleneaminopyrimidine derivatives can induce apoptosis in HCT116 colon cancer cells in a concentration-dependent manner. bohrium.com A thieno[2,3-d]pyrimidine derivative (compound 9c) was observed to cause an accumulation of cells in the pre-G1 phase, which is indicative of DNA fragmentation and apoptosis. nih.gov Furthermore, a pyrido[2,3-d]pyrimidine derivative (compound 4) significantly activated apoptosis in MCF-7 breast cancer cells, increasing the total apoptotic cell population by over 58-fold compared to untreated control cells. rsc.org Similarly, compound 7, a pyrimidine derivative, was found to trigger apoptosis, with a significant increase in both early and total apoptotic cell populations. nih.gov

Regulation of Key Cell Cycle- and Apoptosis-Related Protein Expression

The effects of pyrimidine diamine analogues on the cell cycle and apoptosis are mediated by their ability to alter the expression of key regulatory proteins. nih.gov Research has shown that these compounds can modulate the levels of proteins that either promote or inhibit cell division and cell death.

For instance, one pyrimidine derivative (compound 7) was shown to upregulate the expression of pro-apoptotic proteins such as BAX and caspase-3, while simultaneously downregulating the anti-apoptotic protein Bcl-2. nih.gov The Bcl-2 family of proteins and caspases are central to the regulation of apoptosis, and shifting the balance in favor of pro-apoptotic members is a key strategy in cancer therapy. In other studies, pyrazolopyrimidine analogues were investigated for their effects on a panel of proteins including Bax, Bcl-2, Caspase-3, Ki67, p21, and p53, further highlighting the focus on these critical regulatory nodes. mdpi.com

Anti-Proliferative Effects in Diverse Cell Lines

A significant body of research has demonstrated the broad-spectrum anti-proliferative activity of pyrimidine diamine analogues against a variety of human cancer cell lines. nih.govbohrium.commdpi.com The efficacy of these compounds is often quantified by their GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values.

Studies have revealed potent activity across cancers of the breast, colon, lung, and leukemia, among others. nih.govbohrium.com For example, one thieno[2,3-d]pyrimidine derivative (compound 9c) showed potent activity against 56 different human tumor cell lines, with GI50 values often in the nanomolar to low micromolar range. nih.gov It was particularly effective against breast cancer cell lines T-47D and MDA-MB-468, with GI50 values of 0.495 µM and 0.568 µM, respectively. nih.gov Another 2,4-diamino-5-methyleneaminopyrimidine derivative (compound 7i) exhibited strong inhibition of HCT116 (colon), HT-29 (colon), MCF-7 (breast), and HeLa (cervical) cells. bohrium.com The table below summarizes the anti-proliferative activity of selected pyrimidine analogues in various cancer cell lines.

Table 2: Anti-Proliferative Activity of Selected Pyrimidine Analogues

| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) |

|---|---|---|---|

| Compound 7i | HCT116 | Colon | 4.93 |

| Compound 7i | HT-29 | Colon | 5.57 |

| Compound 7i | MCF-7 | Breast | 8.84 |

| Compound 7i | HeLa | Cervical | 14.16 |

| Compound 2 | MCF-7 | Breast | 0.013 |

| Compound 3 | MCF-7 | Breast | 0.023 |

| Compound 2 | MDA-MB-231 | Breast | 0.056 |

| Compound 4 | MCF-7 | Breast | 0.57 |

| Compound 4 | HepG2 | Liver | 1.13 |

| Compound 11 | MCF-7 | Breast | 1.31 |

| Compound 11 | HepG2 | Liver | 0.99 |

| Compound 9c | T-47D | Breast | 0.495 |

| Compound 9c | MDA-MB-468 | Breast | 0.568 |

| Compound 6e | CCRF-CEM | Leukemia | 0.901 |

| Compound 6e | MOLT-4 | Leukemia | 0.525 |

| Compound 6e | CAKI-1 | Kidney | 0.992 |

Antimicrobial Activity of Related Pyrimidine Diamines

Pyrimidine diamine analogues have demonstrated a broad range of antimicrobial activities, attributable to the versatility of the pyrimidine scaffold which allows for diverse chemical modifications. These modifications influence the compounds' spectrum of activity and their mechanism of action.

A number of pyrimidine diamine analogues have been synthesized and evaluated for their antibacterial properties, with some exhibiting significant activity against both Gram-positive and Gram-negative bacteria. sciforum.net For instance, certain aminopyrimidine derivatives with a methoxy (B1213986) substitution on a phenyl ring have shown potent inhibition against both bacterial types, comparable to the standard drug Ampicillin. sciforum.net

Research into pyrimidin-2-ol/thiol/amine derivatives has identified compounds with notable minimum inhibitory concentration (MIC) values against various bacterial strains. For example, specific analogues have demonstrated significant activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. nih.gov In studies involving Gram-negative bacteria, certain compounds have shown potent activity against Escherichia coli and Pseudomonas aeruginosa, while others were particularly effective against Salmonella enterica. nih.gov

The introduction of a triazolo moiety to the pyrimidine structure has also yielded compounds with considerable antibacterial action. nih.gov Essramycin, a 1,2,4-triazolo[1,5-a]pyrimidine antibiotic, is effective against both Gram-positive and Gram-negative bacteria with MIC values ranging from 2.0 to 8.0 μg/mL. nih.gov Furthermore, certain 5-fluorouracil (B62378) (5-FU) derivatives have demonstrated potent activity against strains of Gram-positive cocci, including those resistant to approved antibiotics, without exhibiting cross-resistance. nih.gov

Below is a table summarizing the antibacterial activity of selected pyrimidine diamine analogues.

| Compound Type | Bacterial Strain | MIC (µM/mL) | Reference |

| Pyrimidin-2-amine analogue | Staphylococcus aureus | 0.87 | nih.gov |

| Pyrimidin-2-ol analogue | Bacillus subtilis | 0.96 | nih.gov |

| Pyrimidin-2-ol analogue | Escherichia coli | 0.91 | nih.gov |

| Pyrimidin-2-amine analogue | Pseudomonas aeruginosa | 0.77 | nih.gov |

| Pyrimidin-2-amine analogue | Salmonella enterica | 1.55 | nih.gov |

Pyrimidine diamine analogues are a well-established class of antimalarial agents, primarily acting as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway of Plasmodium falciparum. nih.gov This inhibition disrupts DNA synthesis and repair, ultimately leading to parasite death.

Numerous studies have focused on synthesizing and evaluating novel pyrimidine diamine derivatives to overcome the challenge of drug resistance in malaria. A series of 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines showed promising inhibitory activity against both wild-type and quadruple mutant PfDHFR. nih.gov However, their whole-cell activity was less potent, with IC50 values in the low micromolar range. nih.gov

Other research has explored 4-amino benzoic acid (PABA)-substituted pyrimidine derivatives as PfDHFR inhibitors. Several of these compounds displayed significant antimalarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.gov For instance, a compound substituted with 4-methyl piperazine (B1678402) was identified as the most potent in one study, with low micromolar IC50 values against both strains. nih.gov Tetrahydrobenzo nih.govasm.orgthieno[2,3-d]pyrimidine derivatives have also been investigated, with some compounds showing significant activity against the chloroquine-resistant W2 strain. rsc.org

The table below presents the in vitro antimalarial activity of representative pyrimidine diamine analogues.

| Compound Type | P. falciparum Strain | IC50 (µg/mL) | Reference |

| PABA-substituted pyrimidine (4-methyl piperazine substitution) | 3D7 (chloroquine-sensitive) | 5.26 | nih.gov |

| PABA-substituted pyrimidine (4-methyl piperazine substitution) | Dd2 (chloroquine-resistant) | 4.71 | nih.gov |

| PABA-substituted pyrimidine (piperazine substitution) | 3D7 (chloroquine-sensitive) | 5.82 | nih.gov |

| PABA-substituted pyrimidine (piperazine substitution) | Dd2 (chloroquine-resistant) | 7.06 | nih.gov |

| Tetrahydrobenzo nih.govasm.orgthieno[2,3-d]pyrimidine derivative (F16) | W2 (chloroquine-resistant) | 0.74 µM | rsc.org |

| Tetrahydrobenzo nih.govasm.orgthieno[2,3-d]pyrimidine derivative (F4) | W2 (chloroquine-resistant) | 0.75 µM | rsc.org |

The emergence of multidrug-resistant tuberculosis has necessitated the search for new therapeutic agents. Pyrimidine diamine analogues have shown promise as potential anti-tubercular drugs. A triazine antitubercular hit led to the design of a related pyrimidine family of compounds. asm.org

One study investigated a series of novel pyrimidines, with some analogues exhibiting potent activity against Mycobacterium tuberculosis. For example, a 5-nitrothienyl analog (JSF-2371) demonstrated an MIC of 0.11 μM. asm.org Another compound, JSF-2245, showed a minimum bactericidal concentration (MBC) between 0.24 to 0.48 μM. asm.org

Research into pyrimidine nucleoside analogues has also identified compounds with significant activity against various mycobacterial species. C-5 alkynyl derivatives of 2'-deoxyuridine (B118206) were particularly effective against both the laboratory H37Rv strain and a multidrug-resistant MS-115 strain of M. tuberculosis at low micromolar concentrations. mdpi.com Another study highlighted the potent inhibitory activity of the 2,4-diaminopyrimidine P218 against the DHFR enzymes from M. avium and M. abscessus, with whole-cell MICs of 0.1 and 10.1 μg/mL, respectively. nih.gov

The following table summarizes the anti-tubercular activity of some pyrimidine diamine analogues.

| Compound/Analogue | Mycobacterium Strain | MIC (µM or µg/mL) | Reference |

| JSF-2371 | M. tuberculosis | 0.11 µM | asm.org |

| JSF-2245 | M. tuberculosis | 0.24 - 0.48 µM (MBC) | asm.org |

| 2'-deoxyuridine derivative (23b) | M. tuberculosis H37Rv | 10 µg/mL (MIC99) | mdpi.com |

| 2'-deoxyuridine derivative (23b) | M. tuberculosis MS-115 (MDR) | 10 µg/mL (MIC99) | mdpi.com |

| 2'-deoxyuridine derivative (23c) | M. tuberculosis H37Rv | 10 µg/mL (MIC99) | mdpi.com |

| 2'-deoxyuridine derivative (23c) | M. tuberculosis MS-115 (MDR) | 10 µg/mL (MIC99) | mdpi.com |

| P218 | M. avium | 0.1 µg/mL | nih.gov |

| P218 | M. abscessus | 10.1 µg/mL | nih.gov |

Certain pyrimidine diamine analogues have also been investigated for their antifungal activity against various pathogenic fungi. The pyrimidine analogue flucytosine has been used in the treatment of chromoblastomycosis, though resistance is a common issue. nih.gov Carmofur, another pyrimidine analogue, has shown in vitro inhibitory activity against the primary agents of chromoblastomycosis and pheohyphomycosis. nih.gov

A study on pyrimidin-2-ol/thiol/amine derivatives revealed their potential as antifungal agents. One compound, in particular, was found to be a potent agent against Aspergillus niger, while another showed significant activity against Candida albicans. nih.gov The fungicidal mode of action for some pyrimidine-based fungicides is the inhibition of NADH oxidoreductase of complex I. mdpi.com

The antifungal activities of selected pyrimidine diamine analogues are presented in the table below.

| Compound Type | Fungal Strain | MIC (µM/mL) | Reference |

| Pyrimidin-2-amine analogue | Candida albicans | 1.73 | nih.gov |

| Pyrimidin-2-thiol analogue | Aspergillus niger | 1.68 | nih.gov |

Vi. Structure Activity Relationship Sar Studies of N4 Methyl 6 Phenylpyrimidine 2,4 Diamine Analogues

Systematic Modification of the Pyrimidine (B1678525) Core

Modification of the central pyrimidine ring is a key strategy for modulating the pharmacological profile of 2,4-diaminopyrimidine (B92962) derivatives.

The substituents on the N2 and N4 amino groups play a crucial role in determining the potency and selectivity of these compounds. The N4-phenyl group is a common feature, and modifications to this group, as well as the N2 amine, have been extensively studied. For instance, in a series of p21-activated kinase 4 (PAK4) inhibitors, variations at these positions led to significant differences in inhibitory activity. nih.gov

Research on dual CDK6 and 9 inhibitors based on a 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine scaffold demonstrated that intensive structural modifications were key to identifying potent compounds. researchgate.net Similarly, studies on CDK2 and CDK9 dual inhibitors explored a range of N4-(substituted thiazol-2-yl) and N2-(4-substituted phenyl) groups to achieve high potency. nih.gov The introduction of a carboxamide moiety was found to be essential for enhancing enzyme inhibitory potency and kinome selectivity in a series of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. researchgate.net

| Scaffold | Target | N2/N4 Substituent | Effect on Activity | Reference |

|---|---|---|---|---|

| 2,4-Diaminopyrimidine | PAK4 | Varied aryl and heteroaryl groups | Significant modulation of IC50 values; Compound B6 (specific substituents not detailed) showed highest potency (IC50 = 5.9 nM). | nih.gov |

| 5-Chloro-pyrimidine-2,4-diamine | CDK6/CDK9 | N4-phenyl, N2-(pyridin-2-yl) | Identification of potent dual inhibitors through extensive modification. | researchgate.net |

| Pyrimidine-2,4-diamine | CDK2/CDK9 | N4-(thiazol-2-yl), N2-(phenyl) | Led to potent dual inhibitors with nanomolar IC50 values. | nih.gov |

| 2,4-Diaminopyrimidine | HPK1 | Introduction of a carboxamide moiety | Enhanced enzyme inhibitory potency and kinome selectivity. | researchgate.net |

Substitutions at the C5 and C6 positions of the pyrimidine ring are critical for optimizing activity and selectivity. The C6 position often accommodates larger groups, such as alkyl or aryl moieties, which can form key interactions within the target's binding site.

In the development of histamine (B1213489) H4 receptor antagonists, a series of 6-alkyl-2,4-diaminopyrimidines were explored. nih.govresearchgate.net This work demonstrated that alkyl substitutions at the C6 position were well-tolerated and contributed to antagonist activity. nih.govresearchgate.net Similarly, the development of small-molecule renin inhibitors utilized a 6-ethyl substitution on the diaminopyrimidine ring system. researchgate.netnih.gov

The C5 position has also been a target for modification. In a series of dual CDK6 and 9 inhibitors, a chloro group at the C5 position was a key feature of the lead scaffold, 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine. researchgate.net Other studies have explored the introduction of various aryl groups at the C5 position via Suzuki coupling to generate anti-tubercular agents. mdpi.com Geminal substitutions at the C5' position of a carbosugar attached to the pyrimidine core were also investigated for Hepatitis C virus inhibitors, with a dimethyl group found to be optimal. nih.gov

| Position | Substituent | Compound Series | Effect on Activity | Reference |

|---|---|---|---|---|

| C6 | Alkyl groups | Histamine H4 Antagonists | Maintained significant affinity for the H4 receptor. | nih.govresearchgate.net |

| C6 | Ethyl group | Renin Inhibitors | Core feature of a novel series exhibiting moderate potency. | researchgate.netnih.gov |

| C5 | Chloro group | CDK6/9 Inhibitors | Key structural component of a potent dual inhibitor scaffold. | researchgate.net |

| C5 | Aryl groups | Anti-tubercular Agents | Introduction of substituted aryl groups to probe SAR. | mdpi.com |

| C5' (on carbosugar) | Geminal dimethyl | HCV Inhibitors | Optimal functionality for potency and selectivity. | nih.gov |

Exploration of Phenyl Ring Modifications and Heteroaryl Replacements

The phenyl group at the C6 position (or attached to the N4 amine) is a primary site for modification to enhance potency, alter physicochemical properties, and improve metabolic stability.

The electronic properties of substituents on the phenyl ring can profoundly influence biological activity. Studies on thieno[2,3-b]pyridines, a related scaffold, systematically evaluated the effect of electron-withdrawing groups (EWGs) like -CN, -NO₂, and -CF₃, and electron-donating groups (EDGs) like -CH₃. mdpi.com It was found that compounds bearing strong EWGs, particularly -CN, exhibited the highest inhibitory activity against the target, FOXM1. mdpi.com This suggests that an electron-poor phenyl ring is favorable for activity in that series. In contrast, another study on aminopyrimidine-2,4-diones found that the introduction of an EWG like a nitro group decreased cytotoxic activity, whereas an EDG like a methoxy (B1213986) group was beneficial. nih.gov This highlights that the optimal electronic nature of the phenyl substituent is target-dependent.

| Compound Series | Substituent Type | Example Group(s) | Observed Effect | Reference |

|---|---|---|---|---|

| Thieno[2,3-b]pyridines | Electron-Withdrawing | -CN, -NO₂ | Increased binding energy and inhibitory activity. | mdpi.com |

| Thieno[2,3-b]pyridines | Electron-Donating | -CH₃ | Lower binding energy compared to EWG-substituted analogues. | mdpi.com |

| Aminopyrimidine-2,4-diones | Electron-Withdrawing | -NO₂ | Decreased cytotoxic activity. | nih.gov |

| Aminopyrimidine-2,4-diones | Electron-Donating | -OCH₃ | Increased cytotoxic activity. | nih.gov |

Bioisosteric replacement of the phenyl ring is a common strategy to address issues such as poor solubility, metabolic instability, or to explore new binding interactions. Aromatic heterocycles like pyridine (B92270), thiazole, thiophene, and furan (B31954) are frequently used as phenyl mimics. cambridgemedchemconsulting.com The introduction of heteroatoms can increase polarity and reduce susceptibility to CYP-mediated metabolism. cambridgemedchemconsulting.com

Non-aromatic, saturated rings are also employed as "scaffold hopping" replacements to escape the "flatland" of aromatic compounds, often improving properties like solubility. nih.gov Examples of such saturated bioisosteres include bicyclo[1.1.1]pentane (BCP) and 2-oxabicyclo[2.2.2]octane. nih.govresearchgate.netresearchgate.net The choice of bioisostere depends on matching the geometry and vector orientation of the original phenyl ring to maintain biological activity while improving drug-like properties. researchgate.netresearchgate.net

| Bioisostere Class | Specific Example(s) | Rationale / Advantage | Reference |

|---|---|---|---|

| 5/6-Membered Heteroaromatics | Pyridine, Thiazole, Thiophene, Furan | Improve solubility, alter polarity, block metabolism, introduce new H-bonding sites. | cambridgemedchemconsulting.com |

| Saturated Bicyclic Scaffolds | Bicyclo[1.1.1]pentane (BCP) | Mimics para-substituted phenyls; improves solubility and other physicochemical properties. | nih.gov |

| Saturated Bicyclic Scaffolds | 2-Oxabicyclo[2.2.2]octane | Proposed as an "ideal" bioisostere for para-substituted phenyls, improving solubility and metabolic stability. | researchgate.netresearchgate.net |

| Saturated Heterocycles | Bridged Piperidine (BP) | Strongly improves drug-like properties (solubility, lipophilicity). | nih.gov |

Heterocyclic Core Variations and Their Impact on Biological Activity

Altering the central heterocyclic core from a pyrimidine to a related system, such as a pyrrolo[2,3-d]pyrimidine, represents a significant modification that can profoundly impact biological activity. The pyrrolo[2,3-d]pyrimidine nucleus is a deaza-isostere of adenine (B156593) and is a privileged scaffold for kinase inhibitors, as it can mimic the ATP binding motif. rjeid.com

Numerous studies have successfully employed the pyrrolo[2,3-d]pyrimidine core to develop potent inhibitors of various kinases, including EGFR, VEGFR, RET, and CSF1R. rjeid.comnih.govmdpi.comnih.gov The fusion of the pyrrole (B145914) ring to the pyrimidine creates a new bicyclic system with a different shape, rigidity, and set of hydrogen bonding possibilities compared to the parent monocyclic pyrimidine. This often allows for the optimization of interactions within the kinase hinge region and other parts of the ATP-binding pocket. For example, a series of pyrrolo[2,3-d]pyrimidine derivatives were designed and synthesized as RET kinase inhibitors, with extensive SAR exploration leading to a lead compound with low nanomolar potency. nih.gov Another study described 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent HPK1 inhibitors for cancer immunotherapy. researchgate.net

| Core Scaffold | Key Features | Common Targets | Reference |

|---|---|---|---|

| Pyrimidine | Monocyclic, flexible substitutions at N2, N4, C5, C6. | Kinases (JNK, PAK4, CDK), GPCRs (H4). | researchgate.netnih.govnih.gov |

| Pyrrolo[2,3-d]pyrimidine | Bicyclic, rigid, deaza-isostere of adenine (ATP mimic). | Tyrosine Kinases (EGFR, VEGFR, RET, CSF1R), Ser/Thr Kinases (HPK1). | researchgate.netrjeid.comnih.govmdpi.com |

| Thieno[2,3-d]pyrimidine (B153573) | Bioisostere of pyrrolo[2,3-d]pyrimidine. | Explored for RET inhibition. | nih.gov |

Comparison of Pyrimidine with Pteridine (B1203161), Quinazoline (B50416), and Triazine Cores

The selection of a central heterocyclic scaffold is a critical decision in drug design. For analogues related to N4-methyl-6-phenylpyrimidine-2,4-diamine, the pyrimidine core is often compared with other bicyclic and monocyclic heteroaromatic systems like pteridine, quinazoline, and triazine to modulate potency, selectivity, and physicochemical properties.

In studies comparing folate analogue substrates for mouse liver folylpolyglutamate synthetase (FPGS), derivatives with a quinazoline ring were found to be more efficient substrates and tighter binding inhibitors than their pteridine counterparts. nih.gov Notably, a series of 2,4-diaminopyrimidine inhibitors were also effective substrates for FPGS, demonstrating that a fused ring system is not an absolute requirement for activity. nih.gov This suggests that the pyrimidine core can effectively present the necessary pharmacophoric features for enzymatic recognition, even without the extended ring system of pteridines or quinazolines. nih.gov

In the context of dual bromodomain-containing protein 4 (BRD4) and polo-like kinase 1 (PLK1) inhibition, open-chain pyrimidine-2,4-diones were found to be more active than the corresponding cyclic pteridine (lumazine) derivatives, indicating that the flexibility and substitution patterns of the monocyclic pyrimidine core can offer advantages over the more rigid fused system for certain targets. nih.gov

The triazine core, another six-membered nitrogen-containing heterocycle, has also been explored. For instance, structure-activity relationship studies of 1,2,4-triazine (B1199460) analogues as G-protein-coupled receptor 84 (GPR84) antagonists have been conducted to delineate their structural requirements for activity. nih.gov While a direct, side-by-side comparison with pyrimidine analogues for the same target is not always available, these studies highlight how different heteroaromatic cores can be optimized for specific biological targets. The choice between a pyrimidine, pteridine, quinazoline, or triazine core ultimately depends on the specific target's binding site topology and the desired pharmacological profile.

| Core Scaffold | Comparison Context | Key Finding |

| Pyrimidine vs. Pteridine | BRD4/PLK1 Inhibition | Open-chain pyrimidine scaffolds showed greater activity than cyclic pteridine scaffolds. nih.gov |

| Pyrimidine vs. Pteridine | Folylpolyglutamate Synthetase (FPGS) Substrates | Pyrimidine derivatives were effective substrates, indicating the fused ring of pteridine is not essential for activity. nih.gov |

| Quinazoline vs. Pteridine | Folylpolyglutamate Synthetase (FPGS) Substrates | Quinazoline derivatives were more efficient substrates and tighter binding inhibitors than pteridines. nih.gov |

| Triazine | GPR84 Antagonism | SAR studies established structural requirements for activity, demonstrating its utility as a distinct scaffold. nih.gov |

Correlation Between Structural Features and Specific Biological Activities

SAR studies have established clear correlations between the structural features of 2,4-diaminopyrimidine analogues and their biological activities, particularly in kinase inhibition and antimicrobial applications.

Kinase Inhibition Profiles:

The 2,4-diaminopyrimidine scaffold is a well-established hinge-binding motif for many protein kinases. nih.gov The potency and selectivity of these inhibitors are highly dependent on the substituents at the C4, C5, and C6 positions of the pyrimidine ring.

MAPKAP-K2 (MK2) Inhibition: For MK2 inhibitors, structure-based optimization revealed that the diaminopyrimidine ring binds in an unusual mode near the DFG region rather than the hinge. lookchem.com This discovery guided the optimization of substituents to achieve IC50 values as low as 19 nM. lookchem.comnih.gov

Cyclin-Dependent Kinase (CDK) Inhibition: In a series of N2,N4-disubstituted pyrimidine-2,4-diamines, inhibitory activity against CDK2 and CDK9 was explored. nih.gov The nature of the substituents on the N2 and N4 phenyl rings was critical for potency, with the most potent compounds showing IC50 values of 83 nM and 65 nM against CDK2 and CDK9, respectively. nih.gov The introduction of a fluorine atom at the C5 position of the pyrimidine ring was also investigated to modulate activity against these kinases. rsc.org

Tropomyosin Receptor Kinase (TRK) Inhibition: The development of 2,4-diaminopyrimidine derivatives as pan-TRK inhibitors demonstrated the importance of confirming pharmacophore models. Compound 19k from one study was identified as a potent inhibitor that also induced apoptosis in cancer cell lines. nih.gov

Receptor Tyrosine Kinase (RTK) Inhibition: For pyrrolo[2,3-d]pyrimidine-2,4-diamine analogues, which feature a fused ring system, variations in the 6-benzyl moiety were shown to modulate the potency and specificity against RTKs like EGFR, VEGFR-1, and VEGFR-2. nih.gov Similarly, N4,N6-disubstituted pyrimidine-4,6-diamine derivatives were developed as potent EGFR inhibitors for non-small cell lung cancer. researchgate.net

Other Kinases: The scaffold has been successfully employed to develop inhibitors for c-Jun N-terminal kinase (JNK) and microtubule affinity-regulating kinase 4 (MARK4). researchgate.netfrontiersin.org For MARK4 inhibitors, compounds with electron-rich aryl substituents, such as a naphthyl group, showed the highest activity. frontiersin.org

Antimicrobial Spectrum:

The 2,4-diaminopyrimidine core is also present in well-known antibacterial agents like trimethoprim (B1683648). mdpi.com The structural versatility of this scaffold allows for extensive modifications to enhance antimicrobial efficacy and combat resistance. ijpsjournal.com

General Antimicrobial Activity: Numerous studies have demonstrated the broad-spectrum antibacterial and antifungal activities of novel pyrimidine derivatives. ijpsjournal.comnih.gov For example, a series of synthesized pyrimidine and pyrimidopyrimidine derivatives showed strong antimicrobial effects against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus flavus. nih.gov

DHFR Inhibition: The classic antibacterial action of compounds like trimethoprim involves the inhibition of dihydrofolate reductase (DHFR). SAR studies on 5-benzyl-2,4-diaminopyrimidines have been foundational in understanding the requirements for potent DHFR inhibition. acs.org

GlcN-6-P Synthase Inhibition: A biomimicking strategy was used to design thiazole-carboximidamide derivatives targeting GlcN-6-P Synthase, resulting in compounds with excellent antimicrobial activity and low toxicity to mammalian cells. nih.gov This highlights the potential of targeting different microbial enzymes with pyrimidine-related scaffolds.

| Biological Target/Activity | Key Structural Features & SAR Findings | Representative IC50/Activity |

| MK2 Kinase | Substitutions designed for a unique binding mode near the DFG motif. lookchem.com | IC50 values as low as 19 nM. lookchem.comnih.gov |

| CDK2/CDK9 Kinases | N2,N4-diphenyl substitutions are critical for potency. nih.gov C5-fluoro substitution modulates activity. rsc.org | CDK2 IC50 = 83 nM; CDK9 IC50 = 65 nM. nih.gov |

| TRK Kinases | Conformation to a specific pharmacophore model leads to potent pan-TRK inhibition. nih.gov | Compound 19k induced apoptosis and inhibited TRK phosphorylation. nih.gov |

| EGFR Kinase | N4,N6-disubstitution on pyrimidine core can replace quinazoline scaffolds. researchgate.net | N4-(2,5-Dimethoxyphenyl)-N6-(3-methoxyphenyl)pyrimidine-4,6-diamine showed an IC50 of 18 nM. researchgate.net |

| MARK4 Kinase | Electron-rich aryl substituents (e.g., naphthyl) at the C4/C6 positions enhance activity. frontiersin.org | Naphthyl-substituted compound had an IC50 of 7.52 µM. frontiersin.org |

| Antibacterial/Antifungal | Broad activity depends on various substitutions on the pyrimidine core. nih.gov | Several compounds showed strong effects against Gram-positive/negative bacteria and fungi. nih.gov |

| Caspase-1 Inhibition | The 2,4-diaminopyrimidine ring is an essential fragment for inhibition. researchgate.net | Optimized compounds showed IC50 values ranging from 0.022 to 0.078 µM. researchgate.net |

Rational Design Principles for Optimizing Pharmacological Profiles

The optimization of this compound analogues into clinical candidates relies on several rational design principles. These strategies aim to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Structure-Based Drug Design (SBDD): This is a primary strategy, especially for kinase inhibitors. By obtaining co-crystal structures of an inhibitor bound to its target kinase, researchers can visualize the binding mode and identify pockets for optimization. lookchem.comnih.gov For instance, the discovery of an unexpected binding mode for 2,4-diaminopyrimidine MK2 inhibitors allowed for targeted modifications to improve potency. lookchem.com Molecular docking studies are also routinely used to predict binding interactions and guide the synthesis of new analogues. researchgate.net

Scaffold Hopping: This approach involves replacing a central core (e.g., quinazoline) with a bioisosteric or functionally equivalent scaffold (e.g., pyrimidine) while retaining key binding interactions. This can lead to improved properties such as better synthetic accessibility or a more favorable intellectual property position. This strategy was successfully used to develop novel 4,6-disubstituted pyrimidine derivatives as EGFR inhibitors, starting from a quinazoline-based lead. researchgate.net